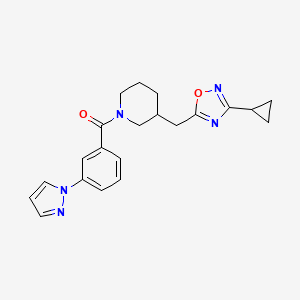

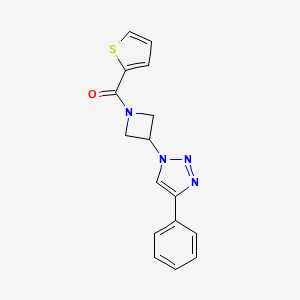

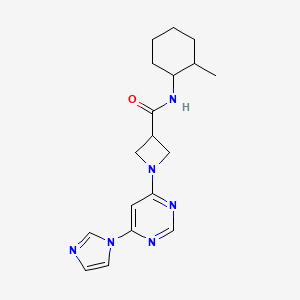

2-(benzylthio)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of various acetamide derivatives has been explored in the provided papers. For instance, the amidation process described in the synthesis of labelled N-(4-hydroxy-[14C(U)]phenyl)-2-[2,3-dihydro-3-oxo-1,2-benzisothiazol-2-yl-1,1-dioxide]acetamide involved the reaction of acetyl chloride with carbon-14-labelled amino phenol, yielding an 82% yield . Similarly, the reduction of N-benzyl-2-cyano-2-(hydroxyimino)acetamide led to the formation of N-benzyl-1,2-ethanediamine and its N'-methyl derivative through a Beckmann-type rearrangement . The synthesis of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives involved reactions with chloroacetic acid, ethyl 3-aryl-2-bromopropanates, and acetylenedicarboxylic acid esters .

Molecular Structure Analysis

The molecular structures of acetamide derivatives exhibit interesting features. For example, the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides revealed a linearly extended conformation and an interplanar angle between the two amide groups, which is significant for their anticonvulsant activities . The dynamic NMR properties of 2-(benzylideneamino)-N-[(R)-2-hydroxy-2-methyl-1-phenylpropyl]acetamide also provided insights into the methylene protons adjacent to the azomethine group .

Chemical Reactions Analysis

The chemical reactions involving acetamide derivatives are diverse. The synthesis of 2-(1,2-benzisothiazol-3-yloxy)-N-(1-aryl-3-cyanopyrazol-5-yl)-acetamides showed inhibition effects on bacteria and algae, indicating bioactivity as a result of the chemical structure . The catalytic reductions of 1,2-benzisoxazole-3-acetamide oxime and related compounds also demonstrated complex reaction pathways leading to various products .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are closely related to their molecular structures. The hydrogen bonding and packing interactions in the crystal structures of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides result in planar hydrophilic and hydrophobic areas, which are crucial for their biological activities . The bioactivity of synthesized compounds, such as those with anticancer activity against leukemia cell lines, is a direct consequence of their chemical properties .

Scientific Research Applications

New Salt and Solvate Applications

A study highlighted the invention of new salt forms, including acetamide derivatives, for use in pharmaceutical compositions. These new salts and their solvates have been identified for therapeutic applications, indicating the potential of acetamide derivatives in drug formulation and development (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).

Corrosion Inhibition

Acetamide derivatives have been synthesized and evaluated as corrosion inhibitors. The study found that these compounds, specifically 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, showed promising inhibition efficiencies, demonstrating their potential in protecting materials against corrosion (A. Yıldırım & M. Cetin, 2008).

ACAT-1 Inhibition for Disease Treatment

Research identified a compound with a structure similar to the query, highlighting its role as an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase-1 (ACAT-1). This selectivity and the compound's pharmacological profile suggest its utility in treating diseases involving ACAT-1 overexpression, such as atherosclerosis (K. Shibuya et al., 2018).

Antimicrobial Activity of Novel Derivatives

The synthesis and evaluation of novel sulfonamide derivatives, including reactions with acetamide derivatives, have demonstrated good antimicrobial activity. This suggests the potential application of similar compounds in developing new antimicrobial agents (Asmaa M. Fahim & Eman H. I. Ismael, 2019).

Anticonvulsant Activities

Compounds such as 2-acetamido-N-benzyl-2-(methoxyamino)acetamides have been studied for their anticonvulsant activities, with structural analyses suggesting features responsible for these effects. This research avenue might offer insights into the neurological applications of related compounds (A. Camerman et al., 2005).

properties

IUPAC Name |

2-benzylsulfanyl-N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S/c20-15(11-19-9-5-4-8-17(19)22)10-18-16(21)13-23-12-14-6-2-1-3-7-14/h1-9,15,20H,10-13H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQSFIJRFRLUFJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(=O)NCC(CN2C=CC=CC2=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzylthio)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-amino-4-(benzo[d][1,3]dioxol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B2548215.png)

![3-Methyl-7-[(4-methylphenyl)methyl]-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydr opurine-2,6-dione](/img/structure/B2548221.png)

![2-[(4-Iodophenyl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B2548228.png)